3-Carboethoxy-4'-methoxybenzophenone
Overview
Description
3-Carboethoxy-4’-methoxybenzophenone is a chemical compound with the molecular formula C17H16O4 . Its IUPAC name is ethyl 3- (4-methoxybenzoyl)benzoate . The compound forms colorless crystals .
Molecular Structure Analysis
The molecular structure of 3-Carboethoxy-4’-methoxybenzophenone consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of 3-Carboethoxy-4’-methoxybenzophenone is 284.31 g/mol . It has a melting point of 58-60 degrees Celsius .Scientific Research Applications
Improved Synthesis Techniques
3-Methoxy-4-phenoxybenzoyl group, a closely related derivative, has been utilized for the protection of exocyclic amino groups of nucleosides, showcasing its significance in oligodeoxyribonucleotide synthesis. This demonstrates the compound's utility in enhancing the selectivity and stability under controlled conditions, making it a valuable asset in the synthesis of oligodeoxyribonucleotide via the phosphotriester approach on solid support. The high lipophilicity and milder deprotection conditions offered by this derivative highlight its potential in streamlining synthesis processes (R. Mishra & K. Misra, 1986).
Photooxidation and Sensitization Studies
3-Carboxybenzophenone (3-CB), closely related to the subject compound, has been identified as an efficient sensitizer in the photooxidation of methionyl-leucine in aqueous solutions. This highlights its potential as a superior photosensitizer compared to its isomer 4-CB, especially in spectral resolutions of transient absorption spectra. Such properties make it a candidate for advanced research in photochemistry and photobiology, providing insights into the advantages of specific substitutions on benzophenone derivatives for photochemical applications (T. Pędziński et al., 2014).
Environmental and Biological Impacts
The transformation and metabolism of benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone (BP-3), have been extensively studied, revealing their significant presence in the environment and potential endocrine-disrupting effects. These studies shed light on the environmental persistence and bioaccumulation concerns associated with benzophenone derivatives, emphasizing the need for further research into their environmental fate, biodegradability, and impacts on human health and ecosystems (Yoko Watanabe et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(4-methoxybenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVAIGEOBVDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641487 | |
Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276877-15-7 | |
Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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